![molecular formula C12H10N6O5 B15045512 1-methyl-4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15045512.png)
1-methyl-4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, nitro groups, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide with 4-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide exerts its effects is largely dependent on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins or DNA, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzaldehyde: A precursor in the synthesis of the compound.
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide: Another precursor.
Nitrofurantoin: A nitrofuran derivative with similar antimicrobial properties.
Uniqueness
1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its combination of a pyrazole ring with nitro and hydrazide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10N6O5 |
|---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10N6O5/c1-16-7-10(18(22)23)11(15-16)12(19)14-13-6-8-2-4-9(5-3-8)17(20)21/h2-7H,1H3,(H,14,19)/b13-6+ |
InChI Key |
JHGOJWWKNDUACL-AWNIVKPZSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



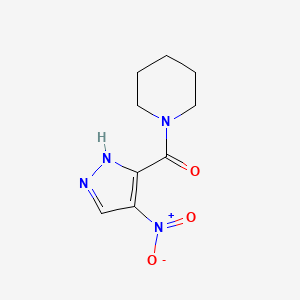
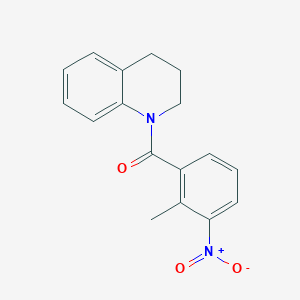
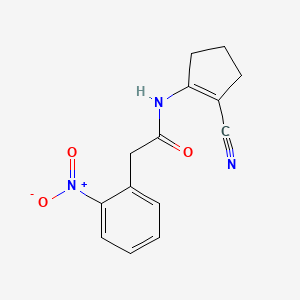
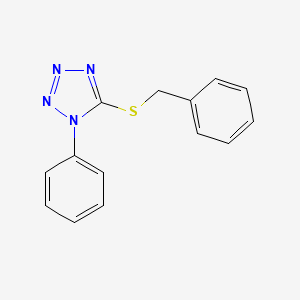
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B15045462.png)
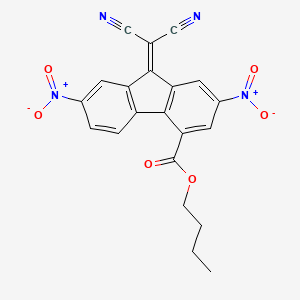
![2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15045470.png)
![2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15045472.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate](/img/structure/B15045478.png)

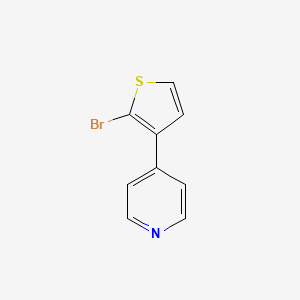

![4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B15045508.png)
